molecular formula C14H13N3O4S B12716300 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime CAS No. 102206-49-5

2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime

Cat. No.: B12716300
CAS No.: 102206-49-5
M. Wt: 319.34 g/mol
InChI Key: XLQIWRQCDGJBRU-MHWRWJLKSA-N
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Description

2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is a complex organic compound with a molecular formula of C14H14N3O4S. This compound is known for its unique chemical structure, which includes a pyridine ring, a carboxaldehyde group, and an oxime functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with p-toluenesulfonyl isocyanate and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to interact with biological molecules.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: A simpler compound with similar reactivity but lacking the oxime and sulfonylcarbamoyl groups.

    Picolinaldehyde: Another pyridine derivative with similar chemical properties.

    Nicotinaldehyde: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is unique due to the presence of the oxime and sulfonylcarbamoyl groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wider range of chemical reactions and interactions with biological molecules compared to its simpler counterparts.

Properties

CAS No.

102206-49-5

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino] N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C14H13N3O4S/c1-11-5-7-13(8-6-11)22(19,20)17-14(18)21-16-10-12-4-2-3-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

XLQIWRQCDGJBRU-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O/N=C/C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)ON=CC2=CC=CC=N2

Origin of Product

United States

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